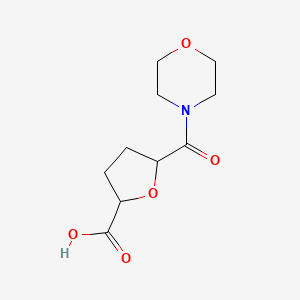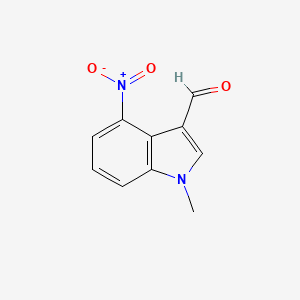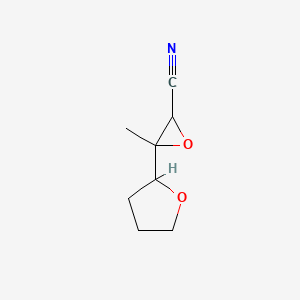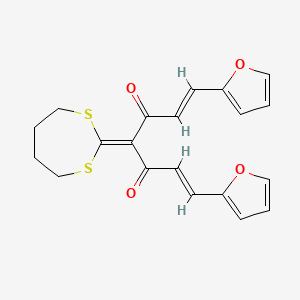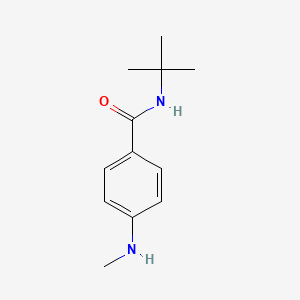
2,5-Dimethylphenyl chloroformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethylphenyl chloroformate is an organic compound belonging to the class of chloroformates, which are esters of chloroformic acid. This compound is characterized by the presence of a chloroformate group attached to a 2,5-dimethylphenyl ring. Chloroformates are widely used as reagents in organic synthesis due to their reactivity and ability to introduce protective groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,5-Dimethylphenyl chloroformate can be synthesized through the reaction of 2,5-dimethylphenol with phosgene (carbonyl dichloride) in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chloroformate group. The general reaction is as follows:
2,5-Dimethylphenol+Phosgene→2,5-Dimethylphenyl chloroformate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous flow reactors where the reactants are mixed and reacted under controlled conditions. The use of phosgene requires stringent safety measures due to its toxicity. The product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethylphenyl chloroformate undergoes several types of chemical reactions, including:
Nucleophilic substitution: Reaction with amines to form carbamates.
Esterification: Reaction with alcohols to form carbonate esters.
Formation of mixed anhydrides: Reaction with carboxylic acids.
Common Reagents and Conditions
Amines: React with this compound to form carbamates under mild conditions.
Alcohols: React to form carbonate esters, typically in the presence of a base to neutralize the HCl byproduct.
Carboxylic acids: Form mixed anhydrides, often in the presence of a base.
Major Products
Carbamates: Formed from the reaction with amines.
Carbonate esters: Formed from the reaction with alcohols.
Mixed anhydrides: Formed from the reaction with carboxylic acids.
Aplicaciones Científicas De Investigación
2,5-Dimethylphenyl chloroformate is used in various scientific research applications:
Chemistry: As a reagent for introducing protective groups in organic synthesis.
Biology: In the synthesis of biologically active molecules and as a derivatization agent for analytical purposes.
Medicine: In the development of pharmaceuticals where protective groups are necessary during synthesis.
Industry: Used in the production of polymers and other materials where specific functional groups are required.
Mecanismo De Acción
The mechanism of action of 2,5-dimethylphenyl chloroformate involves nucleophilic attack on the carbonyl carbon of the chloroformate group. This leads to the formation of a tetrahedral intermediate, which then collapses to release HCl and form the desired product. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl chloroformate
- Ethyl chloroformate
- Phenyl chloroformate
Comparison
2,5-Dimethylphenyl chloroformate is unique due to the presence of two methyl groups on the phenyl ring, which can influence its reactivity and steric properties compared to other chloroformates. This can affect the selectivity and yield of reactions in which it is used.
Propiedades
Fórmula molecular |
C9H9ClO2 |
|---|---|
Peso molecular |
184.62 g/mol |
Nombre IUPAC |
(2,5-dimethylphenyl) carbonochloridate |
InChI |
InChI=1S/C9H9ClO2/c1-6-3-4-7(2)8(5-6)12-9(10)11/h3-5H,1-2H3 |
Clave InChI |
MRADSHQNVHQTJJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)OC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![({3-[1-(Chloromethyl)cyclobutyl]propoxy}methyl)benzene](/img/structure/B13217723.png)
![1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B13217724.png)
![6-Hydroxy-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13217737.png)
